
7-Methoxy-1-vinylnaphthalene
Overview
Description
7-Methoxy-1-vinylnaphthalene is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 7th position and a vinyl (-CH=CH₂) group at the 1st position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, such as in the production of the antidepressant drug Agomelatine . The vinyl group introduces reactivity for further chemical modifications, while the methoxy group influences electronic properties and solubility.
Preparation Methods
Synthetic Routes and Preparation Methods
Industrial Synthesis via 7-Methoxy-naphthalene-1-carbaldehyde Intermediate
One prominent industrial approach to preparing 7-methoxy-1-vinylnaphthalene involves the multi-step synthesis of 7-methoxy-naphthalene-1-carbaldehyde as a key intermediate. This process starts from readily available 7-methoxy-tetralone or alternatively 7-methoxy-naphthalen-2-ol, which is advantageous due to its lower cost and ease of availability.
The synthesis of 7-methoxy-naphthalene-1-carbaldehyde proceeds through a sequence of transformations including:
- Formylation of 7-methoxy-naphthalen-2-ol using ethyl orthoformate in the presence of aniline to form an imine intermediate.
- Hydrolysis of the imine to yield the aldehyde.
- Sulphonylation using sulphonyl chlorides or sulphonimides.
- A one-pot sulphonylation and deoxygenation step catalyzed by transition metals such as palladium acetate with ligands like 1,3-bis(diphenylphosphino)propane.
The final aldehyde intermediate is then purified by filtration over neutral alumina, yielding a high-purity product suitable for further functionalization.
This method is noted for its reproducibility and industrial scalability, avoiding laborious purification steps and aromatization processes that are problematic at scale.
Vinylation of Aromatic Halides to Form this compound
The key step to convert the 7-methoxy-naphthalene-1-carbaldehyde or related aromatic precursors to this compound involves vinylation reactions, typically palladium-catalyzed cross-coupling.
Palladium-catalyzed vinylation : Using vinyl donors such as potassium dimethylvinylsilanolate or other vinyl silanes, vinylation of aromatic halides (e.g., bromides or iodides of 7-methoxy-naphthalene derivatives) is achieved under mild conditions.
The reaction parameters influencing yield include:
- Vinyl donor type
- Activator (e.g., KOSiMe3)
- Palladium source (e.g., Pd(dba)2)
- Ligand choice (e.g., bulky electron-rich ligands like BPTBP improve yields)
- Solvent (THF, toluene, dioxane, DMF)
- Ligand loading (0–10 mol %)
Optimization through Design of Experiment (DoE) protocols revealed that:
- The combination of Pd(dba)2 and AsPh3 ligand in THF solvent provided yields up to 51% for vinylation products.
- Certain activators and ligands (e.g., KOH with PdCl2 or dppb ligand) were ineffective.
- Reaction temperature and stoichiometry of reagents also critically affect the conversion efficiency.
This vinylation method is fluoride-free and tolerates moderate steric hindrance, making it suitable for preparing this compound derivatives.
Comparative Summary of Preparation Methods
Research Findings and Analysis
The industrial synthesis route emphasizing the use of 7-methoxy-naphthalen-2-ol as a starting material avoids difficult aromatization steps and reduces costs, making it highly suitable for pharmaceutical manufacturing.
The palladium-catalyzed vinylation approach benefits from systematic optimization using Design of Experiment techniques, which allow simultaneous evaluation of multiple reaction variables, leading to improved yields and reaction robustness.
The combination of bulky, electron-rich ligands and appropriate activators is critical for enhancing the vinylation yield and achieving selective formation of the vinylated naphthalene.
The vinylation method described is notable for its tolerance to steric hindrance and avoidance of fluoride reagents, which can be advantageous for environmental and safety considerations.
Q & A
Q. Basic: What are the key steps for synthesizing 7-Methoxy-1-vinylnaphthalene, and how are reaction conditions optimized?
Answer:
Synthesis typically involves Friedel-Crafts acylation or demethylation reactions, with careful control of temperature and reaction time to maximize yield and purity . For vinyl-substituted derivatives like this compound, cross-coupling reactions (e.g., Heck coupling) may introduce the vinyl group. Optimization includes:
- Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use of palladium catalysts (e.g., Pd(OAc)₂) for vinylation.
- Purification : Column chromatography (e.g., silica gel with toluene/ethyl acetate gradients) is critical for isolating the product .
Advanced characterization via H NMR and C NMR confirms structural integrity, with vinyl protons appearing as distinct doublets (δ 5.2–6.0 ppm) .
Q. Advanced: How can regioselectivity challenges in vinyl-group introduction be addressed?
Answer:
Regioselectivity is influenced by steric and electronic effects of the methoxy group. Strategies include:
- Directed ortho-metalation : Use of directing groups (e.g., methoxy) to guide vinyl placement.
- Computational modeling : DFT calculations predict electron density distribution to identify reactive sites .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the 1-position .
Contradictions in regioselectivity outcomes between studies may arise from solvent or catalyst variations, requiring systematic parameter screening .
Q. Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- NMR : H NMR identifies methoxy (–OCH₃) singlets at δ 3.8–4.0 ppm and vinyl protons as doublets (J = 10–12 Hz) . C NMR confirms aromatic carbons (δ 110–150 ppm) and vinyl carbons (δ 115–125 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 198.26) .
- IR Spectroscopy : C=O (if present) and C–O stretches (1250–1050 cm⁻¹) for methoxy groups .
Q. Advanced: How do NMR relaxation times and 2D techniques resolve signal overlap in complex derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating H–H and H–C couplings .
- NOESY : Identifies spatial proximity between methoxy and vinyl groups, confirming substitution patterns.
- Relaxation time (T₁/T₂) adjustments : Longer acquisition times improve signal-to-noise for low-abundance protons .
Q. Basic: What biological activities have been reported for naphthalene derivatives, and how are these tested?
Answer:
Naphthalene derivatives exhibit cytotoxicity (e.g., against cancer cell lines) and enzyme inhibition (e.g., cytochrome P450). Testing protocols include:
- MTT/Proliferation assays : Measure cell viability after 48–72 hours of exposure .
- Enzyme kinetics : Fluorogenic substrates (e.g., 4-Methoxy-1-naphthaldehyde) track activity via fluorescence quenching .
- Dose-response curves : IC₅₀ values are calculated using nonlinear regression models .
Q. Advanced: How can contradictory bioactivity data between studies be reconciled?
Answer:
Contradictions often arise from:
- Experimental variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or culture conditions.
- Compound purity : Impurities >5% skew results; HPLC purity >98% is recommended .
- Risk of bias assessment : Use tools like Table C-6/C-7 (e.g., randomization, blinding) to evaluate study reliability .
Q. Basic: What material science applications are explored for vinyl-substituted naphthalenes?
Answer:
- Organic electronics : The vinyl group enhances π-conjugation, improving charge transport in OLEDs .
- Fluorescent probes : Methoxy and vinyl groups tune emission wavelengths for bioimaging .
Q. Advanced: How does the vinyl group influence electronic properties compared to phenyl analogs?
Answer:
- Electron density : Vinyl groups are electron-withdrawing, reducing HOMO-LUMO gaps vs. phenyl (electron-donating) .
- DFT simulations : Show 0.3–0.5 eV lower bandgap in vinyl derivatives, validated by UV-Vis spectroscopy .
Q. Basic: What protocols assess the environmental or toxicological risks of this compound?
Answer:
- Tiered toxicology screening : Follow ATSDR guidelines (Steps 4–8) for hazard identification .
- Ames test : Evaluates mutagenicity using Salmonella strains TA98/TA100 .
- Aquatic toxicity : Daphnia magna assays determine EC₅₀ values .
Q. Advanced: What computational methods predict metabolic pathways or degradation products?
Answer:
- Molecular docking : Simulate binding to CYP450 enzymes to predict oxidation sites .
- QSAR models : Relate substituent effects (e.g., methoxy vs. vinyl) to biodegradation rates .
- In silico tools : EPI Suite estimates hydrolysis half-lives and bioaccumulation potential .
Notes on Data Contradictions :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methoxynaphthalene
- Molecular Formula : C₁₁H₁₀O; Molecular Weight : 158.20 g/mol .
- Key Differences :
- Substituent Position : The methoxy group at the 1st position (vs. 7th in 7-Methoxy-1-vinylnaphthalene) alters electron distribution. Para-substituted methoxy groups enhance resonance stabilization, while meta-substitution (as in this compound) may reduce conjugation efficiency.
- Reactivity : Lacking a vinyl group, 1-Methoxynaphthalene is less reactive in addition or polymerization reactions.
- Applications : Primarily used in organic synthesis and as a reference compound in spectroscopic studies (e.g., IR spectroscopy shows C-O stretches at ~1250 cm⁻¹) .
1-Ethynyl-7-methoxynaphthalene
- Structure : Ethynyl (-C≡CH) group at the 1st position.
- Molecular Formula : C₁₃H₁₀O; Molecular Weight : 182.22 g/mol .
- Key Differences: Substituent Type: The sp-hybridized ethynyl group enables click chemistry and cross-coupling reactions (e.g., Sonogashira coupling), unlike the sp²-hybridized vinyl group in this compound. Stability: Ethynyl derivatives are generally more thermally stable but prone to oxidation under acidic conditions.
7-Methoxy-1-{(Z)-3-nitrophenyliminomethyl}-2-naphthol
- Structure : Complex substituent at the 1st position, including a nitro phenyl and phenyl group.
- Key Differences :
Physicochemical and Toxicological Comparisons
Physical Properties
Property | This compound | 1-Methoxynaphthalene | 1-Ethynyl-7-methoxynaphthalene |
---|---|---|---|
Molecular Weight | ~184.24 g/mol | 158.20 g/mol | 182.22 g/mol |
Solubility | Moderate in polar solvents | High in polar solvents | Low due to non-polar ethynyl |
Reactivity | High (vinyl addition) | Low | High (ethynyl coupling) |
Toxicological Considerations
Properties
IUPAC Name |
1-ethenyl-7-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h3-9H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBSSQKNOJKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C=C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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